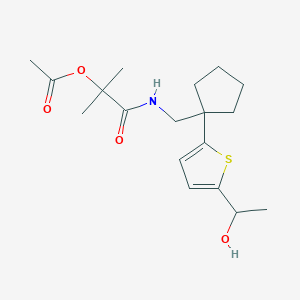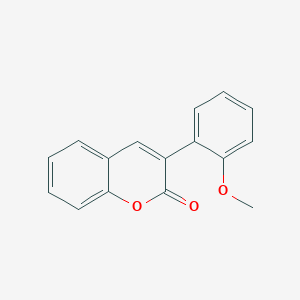
Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related methyl propanoate derivatives and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar compounds .
Synthesis Analysis
The synthesis of related compounds often involves the use of starting materials such as l-tartaric acid and reactions with nucleophiles or binucleophiles. For instance, the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid involves substitution reactions and treatment with CF3COOH and NaOH . Similarly, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate involves hydrogenation and the removal of chiral auxiliaries . These methods suggest that the synthesis of this compound could also involve multi-step reactions with careful control of stereochemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often complex, with multiple chiral centers and functional groups. The presence of substituents like pyridyl, imidazolyl, and thiopyridinyl groups can significantly influence the molecular conformation and reactivity . The stereochemistry is crucial in these molecules, as it can affect the biological activity and the outcome of chemical reactions.
Chemical Reactions Analysis
The chemical reactions involving methyl propanoate derivatives are diverse. Reactions with nucleophiles can lead to the formation of various acyclic and heterocyclic compounds . The presence of functional groups like trifluoromethyl and pyridyl can lead to the formation of heterocyclic N-substituted 2-aminopyridine derivatives . Additionally, the introduction of substituents such as bromine can occur through reactions like diazotization, which may cause racemization . These reactions are indicative of the types of chemical transformations that this compound might undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. The presence of functional groups like hydroxy, mesyloxy, and bromo can influence properties such as solubility, boiling point, and reactivity . The stereochemistry of the molecule can affect its physical properties, such as melting point and optical rotation. The reactivity of the compound can also be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the acidity or basicity of the molecule.
Applications De Recherche Scientifique
Enantioselective Synthesis
A study by Wang et al. (2018) explored the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, which shares structural similarities with "Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate". The research utilized cinchona alkaloids as phase-transfer catalysts to achieve moderate enantioselectivity, useful for synthesizing compounds with a chiral 3-benzylpiperidine backbone, indicating potential in developing biologically active molecules Wang et al., 2018.
Block Copolymer Preparation
Tunca et al. (2001) conducted research on the synthesis of novel asymmetric difunctional initiators, including compounds structurally related to "this compound". These initiators were used in atom transfer radical polymerization (ATRP) to create polymers with specific chain ends, which were then employed as initiators for stable free radical polymerization (SFRP) of styrene, leading to block copolymers. This work demonstrates the compound's utility in polymer science for creating advanced materials Tunca et al., 2001.
Multicomponent Reactions
Komogortsev et al. (2022) developed an efficient one-stage method for synthesizing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, showcasing a multicomponent reaction approach that might be applicable to derivatives like "this compound". This method highlights the advantages of mild reaction conditions, atom economy, and the avoidance of chromatographic purifications, underscoring the compound's relevance in synthetic organic chemistry Komogortsev et al., 2022.
Synthesis of Chiral Compounds
Peru et al. (2016) presented a chemo-enzymatic synthesis pathway starting from levoglucosenone, leading to chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates. Although not directly involving "this compound", this study highlights the potential of using similar methodologies for the synthesis of chiral derivatives and their applications in producing value-added compounds like (S)-dairy lactone Peru et al., 2016.
Propriétés
IUPAC Name |
methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c1-14-8(12)4-6-11-5-2-3-7(10)9(11)13/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGXRMHTBAOIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC(C1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)
![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)
![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)
![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)
![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3013315.png)